

Head-to-head comparison of Fosizensertib and other ATR inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



A Head-to-Head Comparison of ATR Inhibitors in Oncology Research

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase have emerged as a promising strategy.[1] ATR is a critical regulator of the DNA Damage Response (DDR), a network of pathways that senses and repairs damaged DNA.[2][3] Cancer cells, often characterized by high levels of replication stress and genomic instability, become heavily reliant on the ATR pathway for survival.[1][4] This dependency creates a therapeutic window for ATR inhibitors, which can induce synthetic lethality in tumors with specific DNA repair defects and potentiate the effects of DNA-damaging agents.[1][4]

This guide provides a head-to-head comparison of three prominent clinical-stage ATR inhibitors: Ceralasertib (AZD6738), Berzosertib (M6620/VX-970), and Elimusertib (BAY 1895344). It is important to note that a search for "**Fosizensertib**" did not yield any specific preclinical or clinical data in the public domain as of late 2025. Therefore, this comparison will focus on the aforementioned, well-documented inhibitors to provide a valuable resource for the scientific community.

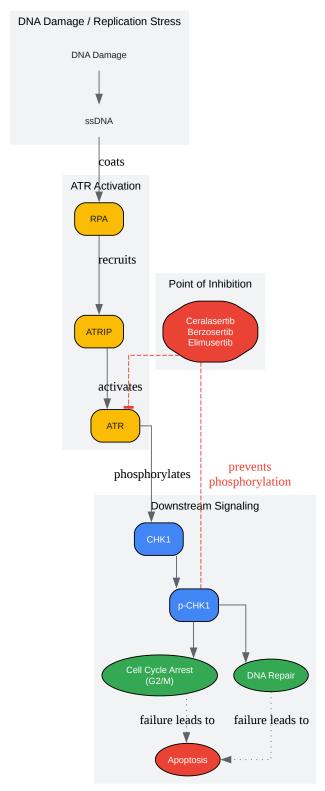


Mechanism of Action: Targeting the ATR-Chk1 Signaling Pathway

Ceralasertib, Berzosertib, and Elimusertib are all small molecule inhibitors that target the serine/threonine kinase ATR.[1] ATR is activated in response to single-stranded DNA (ssDNA) and replication stress, which are common features of rapidly proliferating cancer cells.[4] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks. [1][4] By inhibiting ATR, these drugs prevent the phosphorylation of Chk1, leading to the abrogation of the G2/M checkpoint, accumulation of DNA damage, and ultimately, cell death in cancer cells with underlying DDR defects or high levels of replication stress.[1][4]

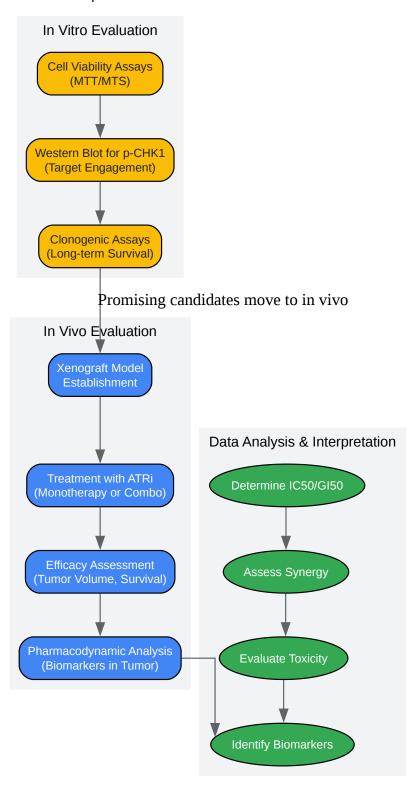


ATR Signaling Pathway and Point of Inhibition





General Experimental Workflow for ATR Inhibitor Evaluation



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References

- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Head-to-head comparison of Fosizensertib and other ATR inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583315#head-to-head-comparison-of-fosizensertib-and-other-atr-inhibitors]

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